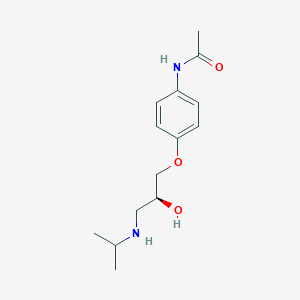![molecular formula C12H16N2O6S B1208712 2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid
Descripción general
Descripción
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Aplicaciones Científicas De Investigación
Role in Neurological Conditions
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid has been studied for its potential role in various neurological conditions. For instance, the neuropathologic changes in infants with propionic acidemia, a disorder related to the metabolism of this acid, include white-matter vacuolization or spongiosis. Older children who survive this condition may exhibit abnormalities primarily in the basal ganglia. The study conducted by Hamilton et al. (1995) discusses the neuropathologic findings in patients with propionic acidemia diagnosed in infancy. The findings include vascular and parenchymal mineralization, focal pallor, and spongy change. In particular, acute hemorrhagic lesions were noted in the caudate, putamen, globus pallidus bilaterally, and the left ventral thalamus in a 9-year-old girl who was in good metabolic control at the time of her death (Hamilton et al., 1995).
Diagnostic and Therapeutic Applications
The compound has also shown potential in diagnostic and therapeutic applications. One study reported a successful first trimester diagnosis by direct PCC assay in uncultured chorionic villi for a pregnancy at risk for propionic acidaemia (Pérez-Cerdá et al., 1989). This indicates its role in prenatal diagnosis and the potential for early therapeutic interventions.
Metabolic Studies and Anemia Associations
Further research delved into metabolic changes associated with hyperammonemia in patients with propionic acidemia. Hyperammonemia was found to correlate positively with an increase in branched-chain amino acids and a decrease in glutamine/glutamate and esterified carnitine. The findings suggest that in propionic acidemia, hyperammonemia is triggered by catabolism with the accumulation of propionic acid derivatives (Filipowicz et al., 2006). Additionally, severe anemia in patients with propionic acidemia was associated with low plasma levels of essential amino acids, suggesting a nutritional component to the anemia (Stanescu et al., 2020).
Propiedades
Nombre del producto |
2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid |
|---|---|
Fórmula molecular |
C12H16N2O6S |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20) |
Clave InChI |
SXISMOAILJWTID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Sinónimos |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


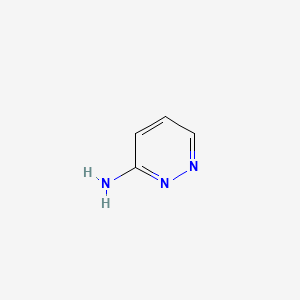
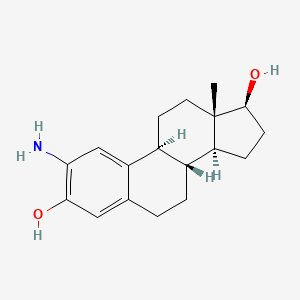
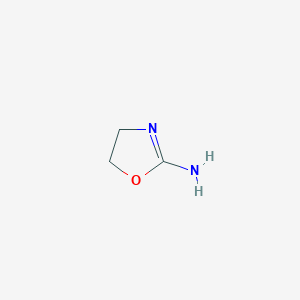
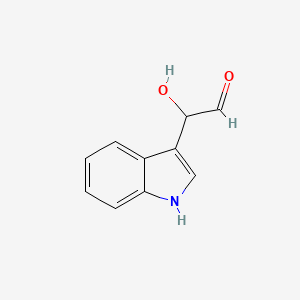
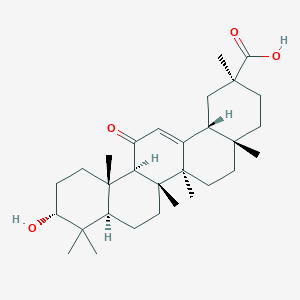
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
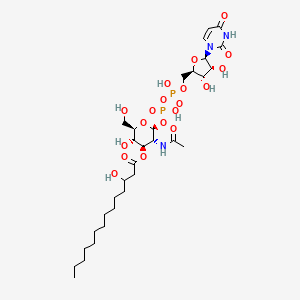
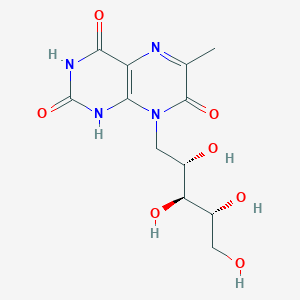
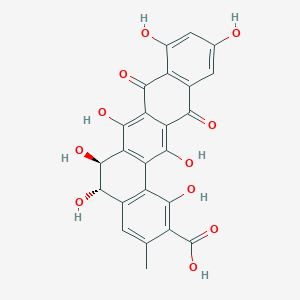
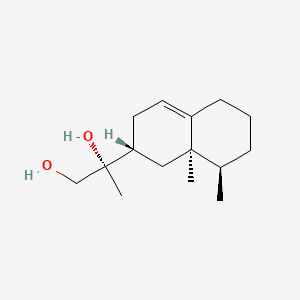

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
